Subtype Selectivity of A-317491 vs. Broad-Spectrum P2X Antagonists
A-317491 demonstrates high selectivity for P2X3 and P2X2/3 receptors over other P2X family members, a critical differentiator from nucleotide-based antagonists like TNP-ATP and PPADS. In recombinant human receptor assays, A-317491 shows no detectable activity at P2X1, P2X2, P2X4, and P2X7 receptors with pIC50 values <4.7 (equivalent to IC50 >20 μM) [1]. In contrast, TNP-ATP is a potent but non-selective P2X antagonist (IC50 values: 1 nM for P2X3, 7 nM for P2X2/3), and PPADS shows broad P2X inhibition (IC50 ≈1 μM across multiple subtypes) [2]. This >1000-fold selectivity window for A-317491 enables specific pharmacological dissection of P2X3-containing channels without confounding off-target P2X receptor effects [1].
| Evidence Dimension | Selectivity window for P2X3/P2X2/3 over other P2X receptors (P2X1, P2X2, P2X4, P2X7) |
|---|---|
| Target Compound Data | IC50 >10 μM (pIC50 <4.7) for P2X1, P2X2, P2X4, P2X7 receptors; Ki = 22-92 nM for P2X3/P2X2/3 |
| Comparator Or Baseline | TNP-ATP: IC50 = 1 nM (P2X3), 7 nM (P2X2/3) but also potently inhibits other P2X subtypes; PPADS: IC50 ≈1000 nM (1 μM) for multiple P2X subtypes |
| Quantified Difference | >1000-fold selectivity for A-317491 (ratio of off-target IC50 to on-target Ki ≈ 109-455); TNP-ATP and PPADS show ≤10-fold selectivity across P2X subtypes |
| Conditions | Recombinant human P2X receptors expressed in mammalian cell lines; calcium flux and electrophysiological assays |
Why This Matters
For researchers studying specific contributions of P2X3 vs. other P2X receptors to nociceptive signaling, the high selectivity of A-317491 eliminates confounding off-target P2X receptor blockade that would occur with nucleotide-based antagonists.
- [1] Jarvis MF, Burgard EC, McGaraughty S, et al. A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat. Proceedings of the National Academy of Sciences. 2002 Dec 24;99(26):17179-17184. View Source
- [2] Gum RJ, Wakefield B, Jarvis MF. P2X receptor antagonists for pain management: examination of binding and physicochemical properties. Purinergic Signalling. 2012 Mar;8(Suppl 1):S41-S56. View Source
